Methyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate
Overview
Description
Methyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound with a variety of functional groups, including ester, urea, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with methyl chloroformate to form methyl 4-aminobenzoate. This intermediate is then reacted with 2-nitrobenzoyl isothiocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst can be employed.
Major Products
Oxidation: The major product would be the corresponding amine derivative.
Reduction: The major product would be the carboxylic acid derivative.
Substitution: The major products would be halogenated derivatives of the compound.
Scientific Research Applications
Methyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or interfering with cellular processes. Further research is needed to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[(2-methyl-4-nitrophenyl)carbamothioyl]amino}carbonyl)benzoate
- Methyl 4-({[(2-chloro-4-nitrophenyl)carbamothioyl]amino}carbonyl)benzoate
- 2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate
Uniqueness
Methyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[(2-nitrobenzoyl)carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-24-15(21)10-6-8-11(9-7-10)17-16(25)18-14(20)12-4-2-3-5-13(12)19(22)23/h2-9H,1H3,(H2,17,18,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWZADIMPWKVBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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